tert-Butyl 2-((2-bromophenoxy)methyl)morpholine-4-carboxylate
Description
tert-Butyl 2-((2-bromophenoxy)methyl)morpholine-4-carboxylate is a morpholine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-bromophenoxymethyl substituent. This structure combines a rigid morpholine core with a brominated aromatic ether, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals. The Boc group enhances solubility and stability, while the bromine atom enables further functionalization via cross-coupling reactions.
Properties
Molecular Formula |
C16H22BrNO4 |
|---|---|
Molecular Weight |
372.25 g/mol |
IUPAC Name |
tert-butyl 2-[(2-bromophenoxy)methyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(19)18-8-9-20-12(10-18)11-21-14-7-5-4-6-13(14)17/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
FKOPBCVIXGOMGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)COC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
tert-Butoxycarbonyl (Boc) Protection of Morpholine
The Boc group is introduced to the morpholine nitrogen to enhance stability and solubility during subsequent reactions. A widely adopted method involves reacting morpholine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). For example, in dichloromethane (DCM) at 0°C, this reaction achieves >95% conversion within 2 hours.
Key Reaction Conditions:
Functionalization at the Morpholine 2-Position
The 2-position of the morpholine ring is alkylated or arylated to introduce the (2-bromophenoxy)methyl group. Two primary approaches dominate:
Nucleophilic Substitution
A bromomethyl intermediate, such as tert-butyl 2-(bromomethyl)morpholine-4-carboxylate, reacts with 2-bromophenol under basic conditions. Cesium carbonate (Cs₂CO₃) in acetonitrile (MeCN) at elevated temperatures (80–100°C) facilitates this substitution, yielding the target compound.
Optimized Protocol:
Mitsunobu Coupling
For stereochemical control, the Mitsunobu reaction couples 2-bromophenol with a hydroxyl-containing morpholine precursor. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) drive this reaction to completion.
Representative Conditions:
-
Reagents: tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 equiv), 2-bromophenol (1.2 equiv), DEAD (1.5 equiv), PPh₃ (1.5 equiv).
-
Solvent: THF.
-
Temperature: 0°C to room temperature, 12 hours.
Advanced Methodological Variations
One-Pot Tandem Reactions
Recent advances combine Boc protection and alkylation in a single pot. A 2024 study demonstrated that using cesium carbonate as both a base and a catalyst in MeCN at 100°C achieves a 76% yield, reducing purification steps.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography with hexane/ethyl acetate gradients (20:1 to 5:1). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >98% purity.
Crystallographic Analysis
Single-crystal X-ray diffraction (SC-XRD) confirms the stereochemistry and molecular geometry. Hydrogen-bonding networks between the morpholine oxygen and tert-butyl group stabilize the crystal lattice, as observed in analogous compounds.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Nucleophilic Substitution | Cs₂CO₃, MeCN, 100°C, 1 h | 81% | >95% | Rapid, high efficiency |
| Mitsunobu Coupling | DEAD, PPh₃, THF, 12 h | 78–85% | >97% | Stereochemical control |
| One-Pot Tandem | Cs₂CO₃, MeCN, 100°C, 2 h | 76% | >94% | Reduced purification steps |
Industrial-Scale Considerations
VulcanChem and other suppliers emphasize cost-effective scaling via continuous flow reactors. A 2024 pilot study achieved 85% yield by maintaining precise temperature control (100±2°C) and automated solvent recycling .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom on the phenyl ring is susceptible to substitution under palladium-catalyzed cross-coupling conditions. This enables diversification of the aromatic moiety:
Mechanistic Notes :
-
The bromine acts as a leaving group, with palladium facilitating oxidative addition and transmetallation steps.
-
Steric hindrance from the adjacent phenoxymethyl group may reduce reaction rates compared to simpler aryl bromides.
Ester Hydrolysis
The tert-butyl ester undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid:
Applications :
-
The free carboxylic acid serves as a precursor for amide bond formation or further functionalization.
Morpholine Ring Oxidation
The morpholine nitrogen can be oxidized to form an N-oxide, enhancing polarity and hydrogen-bonding capacity:
| Oxidizing Agent | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| m-CPBA | DCM | 0°C to RT | Morpholine N-oxide derivative | 80% | |
| H₂O₂ (30%) | MeOH | 50°C | N-Oxide with retained ester functionality | 65% |
Significance :
Ether Bond Cleavage
The phenoxymethyl ether linkage can be cleaved under strong acidic or reductive conditions:
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| BBr₃ (Lewis acid) | DCM, −78°C | Phenolic derivative and morpholine fragment | 70% | |
| H₂/Pd-C | EtOH, 50 psi | Debrominated hydrocarbon side product | 55% |
Functionalization of the Morpholine Ring
The morpholine oxygen and nitrogen can participate in alkylation or acylation reactions:
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation | Mel, K₂CO₃, DMF | Quaternary ammonium salt | 85% | |
| O-Acylation | AcCl, pyridine | Acetylated morpholine derivative | 75% |
Reduction of the Ester Group
The tert-butyl ester can be reduced to a primary alcohol, though this is less common:
| Reducing Agent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| LiAlH₄ | THF | Reflux | 2-((2-Bromophenoxy)methyl)morpholin-4-ylmethanol | 60% |
Scientific Research Applications
tert-Butyl 2-((2-bromophenoxy)methyl)morpholine-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 2-((2-bromophenoxy)methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine ring and tert-butyl ester contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Morpholine Ring
Brominated Derivatives
- tert-Butyl 2-(4-bromophenyl)morpholine-4-carboxylate (CAS 1131220-82-0) Structure: A 4-bromophenyl group is directly attached to the morpholine ring. Molecular Formula: C₁₅H₂₀BrNO₃; MW: 342.23.
- (S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate (CAS 148638-76-0) Structure: Tosyloxy (p-toluenesulfonyloxy) group replaces the 2-bromophenoxy moiety. Key Differences: The tosyloxy group acts as a superior leaving group, making this compound more reactive in nucleophilic substitutions. Applications include intermediates for introducing amines or thiols .
Halogenated Alkyl Chains
- (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate (CAS 919286-71-8) Structure: Bromomethyl substituent instead of phenoxymethyl. Similarity Score: 1.00 (structural backbone match). Key Differences: The bromomethyl group facilitates alkylation reactions, whereas the target compound’s bromophenoxy group is tailored for aryl coupling (e.g., Suzuki-Miyaura) .
Amino and Hydroxy Derivatives
- (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate (CAS 879403-42-6) Structure: Aminomethyl substituent. Similarity Score: 0.84. Key Differences: The amine group enables peptide coupling or urea formation, contrasting with the target’s bromine-based reactivity .
- (R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (CAS 136992-21-7) Structure: Hydroxyethyl chain. Molecular Formula: C₁₁H₂₁NO₄; MW: 231.27. Key Differences: Increased polarity due to the hydroxyl group improves aqueous solubility, whereas the target compound’s bromophenoxy group enhances lipophilicity .
Complex Morpholine Derivatives
- tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (CAS 112741-49-8) Structure: Contains a diphenyl-substituted morpholinone core. Molecular Formula: C₂₁H₂₃NO₄; MW: 353.41.
Biological Activity
tert-Butyl 2-((2-bromophenoxy)methyl)morpholine-4-carboxylate (CAS No. 1706454-62-7) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article presents a detailed overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C₁₆H₂₂BrNO₄
- Molecular Weight : 372.25 g/mol
- Appearance : Typically a white to light yellow powder.
- Melting Point : Approximately 76 °C.
- Solubility : Soluble in organic solvents like DMSO.
Synthesis
The synthesis of this compound generally involves the reaction of bromophenol derivatives with morpholine and subsequent esterification processes. These methods have been optimized for yield and purity, often exceeding 98% as confirmed by GC analysis .
Anticancer Activity
Recent studies have explored the anticancer potential of morpholine derivatives, including this compound. In vitro assays showed promising results against various cancer cell lines. For example:
- Cell Lines Tested : CCRF-CEM (T-cell leukemia), MOLT-4 (T-cell leukemia), and Jurkat cells.
- IC₅₀ Values : The compound demonstrated low nanomolar inhibitory activity against T-cell lines, with IC₅₀ values reported as low as 9 nM in specific contexts .
The proposed mechanism involves the inhibition of key enzymes involved in nucleotide metabolism, specifically targeting purine nucleoside phosphorylase (PNP). This inhibition leads to the accumulation of toxic metabolites in cancer cells, selectively inducing apoptosis while sparing normal cells .
Study 1: Selectivity and Toxicity
A study evaluated the selectivity of this compound against human PNP compared to Mycobacterium tuberculosis PNP. The compound exhibited over 60-fold selectivity for the pathogenic enzyme, indicating potential for treating tuberculosis alongside its anticancer properties .
Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship analysis highlighted that modifications on the bromophenyl moiety significantly impacted biological activity. Variations in substituents led to differing IC₅₀ values, emphasizing the importance of molecular structure in determining efficacy .
Comparative Biological Activity Table
| Compound Name | IC₅₀ (nM) | Target Enzyme | Selectivity |
|---|---|---|---|
| This compound | 9 | Mycobacterium tuberculosis PNP | >60-fold over hPNP |
| Other Morpholine Derivative A | 15 | Human PNP | Moderate |
| Other Morpholine Derivative B | 25 | Human PNP | Low |
Q & A
Basic: How can researchers optimize the synthesis of tert-Butyl 2-((2-bromophenoxy)methyl)morpholine-4-carboxylate to improve yield and purity?
Methodological Answer:
Synthetic optimization involves:
- Reagent Selection : Use tert-butyl carbamate intermediates (e.g., tert-butyl (R)-2-(chloromethyl)morpholine-4-carboxylate ) as precursors. Bromophenoxy groups can be introduced via nucleophilic substitution or coupling reactions.
- Catalysis : Employ palladium catalysts for cross-coupling reactions, as seen in analogous morpholine derivatives .
- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol or acetonitrile for high-purity yields (>95%) .
- Monitoring : Track reaction progress via TLC or HPLC, ensuring complete consumption of starting materials.
Advanced: What advanced crystallographic techniques resolve structural ambiguities in this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine absolute configuration and bond angles. For morpholine derivatives, hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O interactions) stabilize the crystal lattice .
- Twinned Data Refinement : Apply SHELXPRO for high-resolution data, particularly if the crystal exhibits twinning or disorder .
- Comparative Analysis : Cross-reference with structurally similar compounds, such as tert-butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate, to validate bond lengths and torsion angles .
Basic: Which spectroscopic methods confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies key signals: tert-butyl protons (~1.4 ppm), aromatic protons from 2-bromophenoxy (δ 6.8–7.5 ppm), and morpholine methylene groups (δ 3.4–4.2 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~155 ppm .
- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion [M+H]⁺ (calculated for C₁₆H₂₁BrNO₄: 378.06) .
- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C–Br (~560 cm⁻¹) validate functional groups .
Advanced: How can computational modeling predict the pharmacological activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to α₂ adrenergic receptors, leveraging structural data from phenylmorpholine derivatives (e.g., tert-butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate) .
- QSAR Studies : Correlate electronic properties (e.g., Hammett constants of the bromophenoxy group) with bioactivity. The bromine atom’s electron-withdrawing effect may enhance receptor affinity .
- MD Simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., explicit solvent models) .
Basic: What factors influence the compound’s stability during storage?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent degradation. Avoid repeated freeze-thaw cycles .
- Light Sensitivity : Protect from UV exposure using amber glass vials, as bromoaromatic moieties are prone to photolysis .
- Moisture Control : Use desiccants (e.g., silica gel) to inhibit hydrolysis of the tert-butyl carbamate group .
Advanced: How does the 2-bromophenoxy substituent affect reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : The bromine atom acts as a directing group, facilitating regioselective Suzuki-Miyaura couplings. Its electron-withdrawing nature enhances oxidative addition in Pd-catalyzed reactions .
- Steric Considerations : The ortho-bromo substituent may hinder nucleophilic attack at the morpholine ring, requiring bulky ligands (e.g., XPhos) to mitigate steric congestion .
- Competitive Pathways : Monitor for debromination side reactions under strong reducing conditions; use mild reagents (e.g., NaBH₄/CuI) to retain the bromine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
